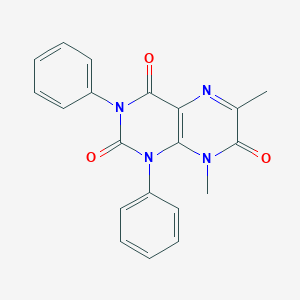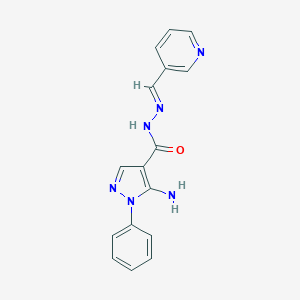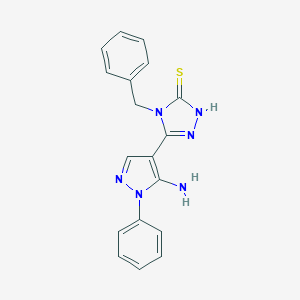
6,8-Dimethyl-1,3-diphenylpteridine-2,4,7-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethyl-1,3-diphenylpteridine-2,4,7-trione, commonly known as lumazine, is a heterocyclic compound that has been extensively studied due to its unique properties. Lumazine has been found to have various applications in scientific research, including its use as a fluorescent probe, a photosensitizer, and as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of lumazine is not fully understood. However, it is believed that lumazine interacts with various biological molecules, including nucleic acids and proteins. Lumazine has been found to bind to DNA, which may explain its use as a fluorescent probe for the detection of nucleic acids.
Biochemical and Physiological Effects:
Lumazine has been found to have various biochemical and physiological effects. It has been found to exhibit antioxidant properties, which may be beneficial for the treatment of various diseases, including cancer and cardiovascular disease. Lumazine has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lumazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It exhibits strong fluorescence properties, making it an ideal probe for the detection of various biological molecules. However, lumazine also has some limitations. It has a short half-life in vivo, which may limit its use in certain applications. Additionally, lumazine can be toxic at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on lumazine. One area of research is to further understand the mechanism of action of lumazine. Another area of research is to explore the use of lumazine as a photosensitizer for the treatment of cancer. Additionally, researchers could investigate the potential use of lumazine as an antioxidant and anti-inflammatory agent for the treatment of various diseases. Finally, researchers could explore the synthesis of new lumazine derivatives with improved properties for various scientific research applications.
Métodos De Síntesis
Lumazine can be synthesized through various methods, including the reaction of 2-amino-4,6-dihydroxypyrimidine with benzil, followed by oxidation with nitric acid. Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by reduction with sodium borohydride. These methods have been found to be effective in producing high yields of lumazine.
Aplicaciones Científicas De Investigación
Lumazine has been extensively studied for its various scientific research applications. One of its most significant applications is as a fluorescent probe. Lumazine has been found to exhibit strong fluorescence properties, making it an ideal probe for the detection of various biological molecules, including nucleic acids and proteins.
Lumazine has also been studied as a photosensitizer. When exposed to light, lumazine can generate singlet oxygen, which has been found to be effective in the treatment of cancer. Lumazine has also been used as a precursor for the synthesis of various compounds, including riboflavin, which is an essential vitamin for human health.
Propiedades
Número CAS |
113088-54-3 |
|---|---|
Fórmula molecular |
C20H16N4O3 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
6,8-dimethyl-1,3-diphenylpteridine-2,4,7-trione |
InChI |
InChI=1S/C20H16N4O3/c1-13-18(25)22(2)17-16(21-13)19(26)24(15-11-7-4-8-12-15)20(27)23(17)14-9-5-3-6-10-14/h3-12H,1-2H3 |
Clave InChI |
RHGPRPAGNSZBCG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N(C1=O)C)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=NC2=C(N(C1=O)C)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)


![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)

![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)